Momelotinib-d8 Momelotinib-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16643458
InChI: InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2
SMILES:
Molecular Formula: C23H22N6O2
Molecular Weight: 422.5 g/mol

Momelotinib-d8

CAS No.:

Cat. No.: VC16643458

Molecular Formula: C23H22N6O2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Momelotinib-d8 -

Specification

Molecular Formula C23H22N6O2
Molecular Weight 422.5 g/mol
IUPAC Name N-(cyanomethyl)-4-[2-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i13D2,14D2,15D2,16D2
Standard InChI Key ZVHNDZWQTBEVRY-DBVREXLBSA-N
Isomeric SMILES [2H]C1(C(OC(C(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

Introduction

Chemical and Structural Properties of Momelotinib-d8

Molecular Characteristics

Momelotinib-d8 (CAS 1619927-68-2) is a deuterated derivative of Momelotinib (CYT387), a small-molecule inhibitor targeting JAK1 and JAK2 kinases. The substitution of eight hydrogen atoms with deuterium occurs at specific positions within the molecule, enhancing its stability without altering the primary pharmacological target . Key structural and physicochemical properties include:

PropertyValue
Molecular FormulaC23H14D8N6O2\text{C}_{23}\text{H}_{14}\text{D}_{8}\text{N}_{6}\text{O}_{2}
Molecular Weight422.51 g/mol
CAS Number1619927-68-2
Target KinasesJAK1 (IC50_{50}: 11 nM), JAK2 (IC50_{50}: 18 nM)

The deuterium atoms are strategically placed to minimize interference with the compound’s binding affinity for JAK1/2 while improving its metabolic resilience .

Synthesis and Isotopic Labeling

Deuterium labeling in Momelotinib-d8 is achieved through synthetic organic chemistry techniques that replace specific protons with deuterium atoms. This process typically involves catalytic exchange reactions or deuterated precursor molecules. The incorporation of deuterium alters the kinetic isotope effect, potentially reducing cytochrome P450-mediated metabolism and prolonging the compound’s half-life in biological systems .

Pharmacological Mechanisms and Targets

JAK/STAT Pathway Inhibition

Momelotinib-d8 retains the inhibitory activity of its parent compound against JAK1 and JAK2, kinases central to the JAK/STAT signaling pathway. By competitively binding to the ATP-binding sites of these kinases, it suppresses phosphorylation of downstream effectors like STAT3 and STAT5 . In human erythroleukemia (HEL) cells, Momelotinib-d8 dose-dependently inhibits STAT5 phosphorylation at concentrations as low as 0.2 μM and STAT3 phosphorylation at 0.1 μM . This dual inhibition disrupts cytokine-driven proliferation and survival signals in MPN cells.

ACVR1 Inhibition and Anemia Modulation

Beyond JAK inhibition, Momelotinib-d8 indirectly targets activin A receptor type 1 (ACVR1), a regulator of hepcidin production. Hepcidin overexpression in MPNs sequesters iron, contributing to anemia. By inhibiting ACVR1-mediated SMAD2/3 signaling, Momelotinib-d8 reduces hepcidin levels, thereby enhancing iron availability for erythropoiesis . This mechanism is pivotal in addressing transfusion-dependent anemia in myelofibrosis (MF) patients .

Preclinical Research Findings

In Vitro Efficacy

Momelotinib-d8 demonstrates potent antiproliferative effects in JAK2V617F-mutant cell lines:

  • Ba/F3-MPLW515L cells: IC50_{50} = 200 nM

  • CHRF-288-11 cells: IC50_{50} = 1 nM

  • Ba/F3-TEL-JAK2 cells: IC50_{50} = 700 nM

In primary multiple myeloma (MM) cells, Momelotinib-d8 induces apoptosis synergistically with proteasome inhibitors (e.g., PS-341) and alkylating agents (e.g., L-PAM) . Additionally, it suppresses PI3K/AKT and Ras/MAPK signaling pathways activated by interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), further curtailing malignant cell survival .

In Vivo Performance

In murine models of JAK2V617F-driven MPNs, Momelotinib-d8 administered orally (25–50 mg/kg twice daily) normalizes hematocrit, reduces splenomegaly, and restores physiological cytokine levels . After 83 days of treatment, hematocrit levels in Balb/c mice stabilized at 50 mg/kg, accompanied by a significant decline in leukocyte counts . These findings underscore its potential to modify disease progression in vivo.

Pharmacokinetic and Metabolic Profiling

Deuterium’s Impact on Drug Disposition

The deuterium in Momelotinib-d8 confers metabolic stability by resisting oxidative degradation, a phenomenon attributed to the kinetic isotope effect. This property enables precise tracking of the compound’s distribution, metabolism, and excretion in preclinical studies . Comparative pharmacokinetic studies between Momelotinib and Momelotinib-d8 reveal prolonged half-life and reduced clearance rates for the deuterated form, facilitating sustained target engagement .

Therapeutic Implications and Future Directions

Addressing Unmet Needs in Myelofibrosis

Momelotinib-d8’s progenitor, Momelotinib, has shown efficacy in alleviating MF-associated anemia, splenomegaly, and constitutional symptoms . In the SIMPLIFY-1 trial, 26% of JAK inhibitor-naïve MF patients achieved transfusion independence with Momelotinib, compared to 29% with ruxolitinib . Its ability to concurrently target JAK2 and ACVR1 positions it as a multifunctional agent in MF management .

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